

Application Note: TRAP-5 (SFLLR) Stimulation of Endothelial Cells

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Compound of Interest

Compound Name: TRAP-5 amide Trifluoroacetate

Cat. No.: B12044051

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Abstract & Introduction

This application note provides a rigorous protocol for the stimulation of endothelial cells (ECs) using TRAP-5 (Ser-Phe-Leu-Leu-Arg), a synthetic pentapeptide agonist of Protease-Activated Receptor 1 (PAR-1).

While Thrombin is the physiological activator of PAR-1, its use in signaling studies is complicated by its enzymatic activity on other substrates (e.g., fibrinogen, PAR-3/4, Protein C). TRAP-5 mimics the new N-terminus (tethered ligand) generated after Thrombin cleavage, allowing researchers to isolate PAR-1-specific signaling events—such as calcium flux, Weibel-Palade body exocytosis, and barrier permeability—without the confounding variables of the coagulation cascade.

Critical Nomenclature Note: "TRAP-5" refers to the pentapeptide SFLLR. It is distinct from TRAP-6 (SFLLRN), which includes an additional Asparagine. While TRAP-6 is more commonly cited, TRAP-5 is the minimum active sequence required for receptor activation. This protocol is optimized for SFLLR but is compatible with SFLLRN with minor concentration adjustments.

Mechanism of Action

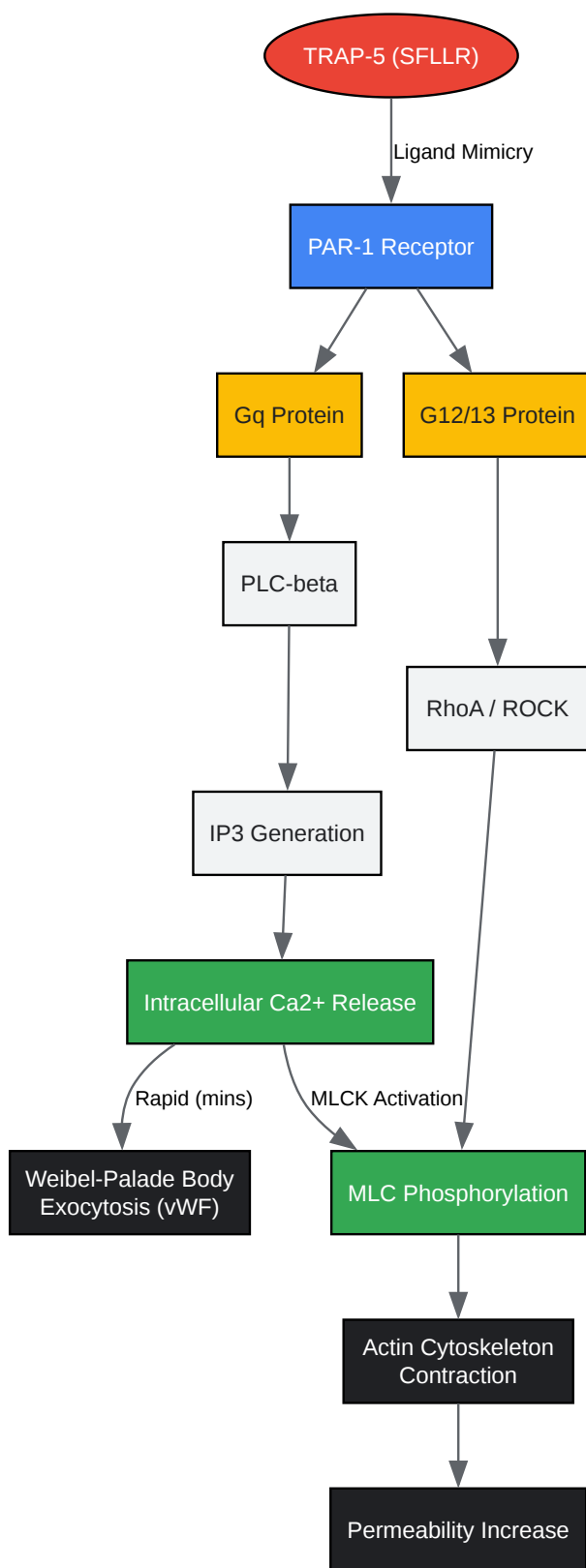
The activation of PAR-1 by TRAP-5 bypasses the proteolytic cleavage step required by Thrombin. The peptide binds directly to the second extracellular loop of the G-protein coupled receptor (GPCR), inducing a conformational change that couples the receptor to

,

, and

families.

Signaling Pathway Diagram[1]



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Figure 1: PAR-1 signaling cascade activated by TRAP-5. The pathway bifurcates into Calcium-dependent exocytosis and RhoA-dependent cytoskeletal contraction.

Materials & Reagents

Reagents

Reagent	Specification	Storage	Notes
TRAP-5 Peptide	Sequence: H-Ser-Phe-Leu-Leu-Arg-OH (SFLLR)	-20°C (Lyophilized)	Purity >95% required. Avoid TFA salts if possible for cellular assays.
Solvent	Sterile PBS or Ultrapure Water	4°C	Ensure pH is 7.4.
Control Peptide	Scrambled Sequence (e.g., FSLLR or RLLFS)	-20°C	Crucial for validating specificity.
Starvation Media	Basal Medium (e.g., EBM-2) + 0.5% BSA	4°C	Serum-free to eliminate background thrombin/growth factors.

Target Cells

- Primary: HUVEC (Human Umbilical Vein Endothelial Cells).
- Alternative: HMVEC (Human Microvascular Endothelial Cells) – Note: Microvascular cells often show higher sensitivity to barrier disruption than macrovascular cells.

Experimental Protocol

Phase 1: Peptide Reconstitution (Self-Validating Step)

To ensure reproducibility, peptide stability must be managed. TRAP-5 is susceptible to proteolysis.

- Dissolve lyophilized SFLLR in sterile PBS to a master stock concentration of 10 mM.

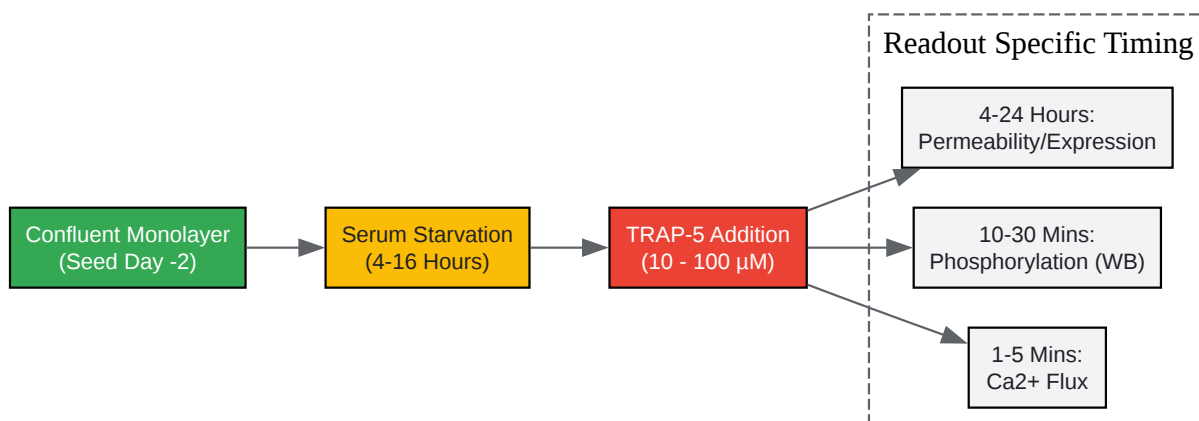
- Validation: Measure concentration using A280 (Phenylalanine extinction coefficient) or peptide-specific assay.
- Aliquot into small volumes (e.g., 20 μ L) to avoid freeze-thaw cycles. Store at -80°C .

Phase 2: Cell Preparation & Starvation

Causality: Serum contains albumin-bound lipids and growth factors that activate MAPK pathways, masking the specific effect of TRAP-5.

- Seed HUVECs in complete media and grow to 90-100% confluence. (Confluence is critical for barrier integrity assays).
- Wash cells 2x with warm PBS.
- Add Starvation Media (Basal medium + 0.1-0.5% BSA).
- Incubate for 4 to 16 hours.
 - Short Starvation (4h): Sufficient for Calcium flux/Phosphorylation.
 - Long Starvation (O/N): Preferred for permeability/gene expression studies.

Phase 3: Stimulation Workflow



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Figure 2: Experimental timeline for TRAP-5 stimulation.^[1] Timing determines the observable phenotype.

Step-by-Step Stimulation

- Thaw TRAP-5 aliquot on ice.
- Prepare Working Solution: Dilute 10 mM stock into warm Starvation Media.
 - Low Dose: 10 μ M (Sub-maximal signaling).
 - Optimal Dose: 50 μ M (Standard for robust phosphorylation).
 - High Dose: 100 μ M (Maximal barrier disruption).
- Aspirate old starvation media from cells.
- Gently add Working Solution. Do not pipette directly onto the monolayer to avoid mechanical shear stress artifacts.
- Incubate at 37°C for the desired duration (see Table 1).

Data Analysis & Expected Results

Table 1: Readout Optimization

Assay Type	TRAP-5 Conc.	Incubation Time	Expected Outcome	Mechanism
Calcium Flux	20-50 μM	30 sec - 5 min	Sharp, transient spike in cytosolic Ca^{2+}	-> PLC ->
Western Blot	50 μM	5 - 15 min	Phosphorylation of MLC (Ser19) and ERK1/2	RhoA/ROCK & MAPK
Barrier (TEER)	50-100 μM	1 - 4 hours	Drop in resistance (15-40% reduction)	Cell contraction (Actomyosin)
vWF Release	20-50 μM	15 - 60 min	Increased vWF in supernatant (ELISA)	Weibel-Palade Body Exocytosis

Troubleshooting "Self-Validating" Controls

- Negative Control: Cells treated with Scrambled Peptide (e.g., FSLLR). If this induces signaling, your peptide preparation is contaminated or toxic.
- Positive Control: Thrombin (0.1 - 1 U/mL). TRAP-5 response should mimic Thrombin but may have slightly lower maximal efficacy (partial agonist effect in some donor lines).
- Inhibitor Check: Pre-treatment with Vorapaxar (PAR-1 antagonist) should abolish TRAP-5 induced effects, confirming receptor specificity.

References

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